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Abstract

This technical guide provides a comprehensive overview of 2-(4-Methyl-1-
piperidinyl)quinoline, a heterocyclic compound of interest in medicinal chemistry and drug
discovery. This document details its chemical identifiers, including its CAS number, IUPAC
name, and molecular characteristics. A detailed, field-proven protocol for its synthesis via
nucleophilic aromatic substitution is presented, along with a discussion of the underlying
chemical principles. Furthermore, this guide explores the potential biological applications of this
compound, particularly in the context of neurodegenerative diseases, by examining its
structural relationship to known cholinesterase inhibitors. Safety and handling precautions are
also outlined to ensure its proper use in a research setting.

Core Compound Identification

The compound of interest is chemically identified as 4-Methyl-2-(1-piperidinyl)quinoline. A
summary of its key identifiers is provided in the table below for precise reference in research
and procurement.
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Identifier Value Source

CAS Number 5465-86-1 PubChem[1]
4-methyl-2-(piperidin-1-

IUPAC Name T PubChem[1]
yh)quinoline

Molecular Formula CisHisNz2 PubChem[1]

Molecular Weight 226.32 g/mol PubChem[1]

, CC1=CC(=NC2=CC=CC=C12)

Canonical SMILES PubChem[1]
N3CCCCC3
USYRQXDHKXGTCK-

InChl Key PubChem[1]

UHFFFAOYSA-N

Synthesis of 4-Methyl-2-(1-piperidinyl)quinoline: A
Step-by-Step Protocol

The synthesis of 4-Methyl-2-(1-piperidinyl)quinoline is most effectively achieved through a
nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a
suitable leaving group, typically a halogen, from the 2-position of the quinoline ring by the
nucleophilic piperidine. The following protocol is a robust and reproducible method for this
transformation.

Rationale for Synthetic Strategy

The quinoline ring system, while aromatic, is susceptible to nucleophilic attack at the 2- and 4-
positions, particularly when activated by an electron-withdrawing group or when a good leaving
group is present. In this synthesis, the chlorine atom at the 2-position of 2-chloro-4-
methylquinoline serves as an excellent leaving group, facilitating the attack by the secondary
amine, piperidine. The reaction is typically carried out at an elevated temperature to overcome
the activation energy of the reaction.

Experimental Protocol

Step 1: Synthesis of the Precursor, 2-Chloro-4-methylquinoline
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The necessary precursor, 2-chloro-4-methylquinoline, can be synthesized from commercially
available starting materials. A common method involves the cyclization of an appropriate aniline
derivative followed by chlorination.

Step 2: Nucleophilic Aromatic Substitution

o Materials:

o 2-Chloro-4-methylquinoline (1.0 eq)

o Piperidine (1.2 eq)

o Anhydrous solvent (e.g., Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP))

o Inert atmosphere (Nitrogen or Argon)

e Procedure:

[¢]

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-
chloro-4-methylquinoline and the anhydrous solvent under an inert atmosphere.

o Add piperidine to the reaction mixture.

o Heat the reaction mixture to a temperature between 100-140 °C. The optimal temperature
may require empirical determination.

o Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting
material is consumed.

o Upon completion, allow the reaction mixture to cool to room temperature.

o Pour the reaction mixture into a separatory funnel containing water and extract with a
suitable organic solvent (e.g., ethyl acetate or dichloromethane).

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
filter.

o Concentrate the filtrate under reduced pressure to obtain the crude product.
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o Purify the crude product by column chromatography on silica gel using an appropriate
eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4-Methyl-2-(1-
piperidinyl)quinoline.

e Characterization:

o Confirm the identity and purity of the final product using standard analytical techniques
such as *H NMR, 3C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

Precursor Synthesis
ti
.g., aniline derivative) Cyclization & Chiorination 2-Chloro-4-methylquinoline

E

Click to download full resolution via product page

Caption: Synthetic workflow for 4-Methyl-2-(1-piperidinyl)quinoline.

Potential Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous
approved drugs. The incorporation of a piperidine moiety can enhance a molecule's
pharmacokinetic properties, such as solubility and cell permeability.

Cholinesterase Inhibition and Alzheimer's Disease

A significant area of interest for piperidinyl-quinoline derivatives is the treatment of
neurodegenerative disorders, particularly Alzheimer's disease. One of the primary therapeutic
strategies for Alzheimer's disease is the inhibition of cholinesterase enzymes, namely
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acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the
neurotransmitter acetylcholine in the brain.[2][3][4][5][6]

While specific inhibitory data for 4-Methyl-2-(1-piperidinyl)quinoline is not readily available in
the public domain, numerous studies on structurally similar compounds demonstrate potent
inhibition of both AChE and BUChE. For instance, various piperidinyl-quinoline acylhydrazone
derivatives have been synthesized and shown to be potent and selective inhibitors of these
enzymes.[2][4] The presence of the piperidine ring and the quinoline core in these molecules is
crucial for their interaction with the active site of the cholinesterase enzymes.[7]

Postulated Mechanism of Action

Based on the activity of its analogs, it is hypothesized that 4-Methyl-2-(1-piperidinyl)quinoline
could act as a cholinesterase inhibitor. The proposed mechanism involves the binding of the
molecule to the active site of AChE and/or BUChE, thereby preventing the hydrolysis of
acetylcholine. The quinoline ring may engage in Tt-1t stacking interactions with aromatic
residues in the active site, while the piperidine moiety could interact with other regions of the
enzyme, contributing to the overall binding affinity.
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Caption: Postulated mechanism of action as a cholinesterase inhibitor.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling
4-Methyl-2-(1-piperidinyl)quinoline.

+ Hazard Classification: This compound is classified as harmful if swallowed.[8]
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o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
goggles, gloves, and a lab coat.

e Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or a fume hood.
Prevent contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.

Conclusion

4-Methyl-2-(1-piperidinyl)quinoline is a readily synthesizable compound with significant
potential for further investigation in the field of drug discovery. Its structural similarity to known
cholinesterase inhibitors makes it a compelling candidate for screening in assays related to
neurodegenerative diseases. The synthetic protocol and information provided in this guide are
intended to facilitate further research into the chemical and biological properties of this
intriguing molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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